molecular formula C9H8Br2N2 B13457218 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole

Cat. No.: B13457218
M. Wt: 303.98 g/mol
InChI Key: QVAQMRZQGLHSMP-UHFFFAOYSA-N
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Description

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine atoms at the 5 and 3 positions, a bromomethyl group at the 3 position, and a methyl group at the 2 position of the indazole ring.

Properties

Molecular Formula

C9H8Br2N2

Molecular Weight

303.98 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-2-methylindazole

InChI

InChI=1S/C9H8Br2N2/c1-13-9(5-10)7-4-6(11)2-3-8(7)12-13/h2-4H,5H2,1H3

InChI Key

QVAQMRZQGLHSMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole typically involves the bromination of 2-methylindazole. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Substitution Reactions at Bromine Centers

The bromine atoms at positions 3 and 5 undergo nucleophilic substitution under varying conditions:

Reaction TypeReagents/ConditionsProductYield/OutcomeSource
CyanomethylationBrCH₂CN, Ir(ppy)₃, blue LED, room tempC3-cyanomethylated indazoleModerate yields
BrominationNBS, CHCl₃, radical initiator3,5-dibromoindazole derivatives82% (optimized)
Alkylationi-PrI, NaH, DMFN1- or N2-alkylated regioisomers38–46%

Key findings:

  • Cyanomethylation proceeds via a radical mechanism, where bromoacetonitrile acts as a cyanomethyl radical source under visible-light catalysis .

  • Bromination with N-bromosuccinimide (NBS) in CHCl₃ achieves high selectivity for the 3-position .

Regioselective Alkylation Studies

Regiocontrol in alkylation reactions depends on reaction conditions and base selection:

BaseSolventTemperatureMajor Product (Regioisomer)YieldSource
NaHDMFRTN2-alkylated46%
K₂CO₃DMFRTN1-alkylated44%

Notably, steric and electronic effects influence the preference for N1 vs. N2 substitution. Sodium hydride promotes deprotonation at N2 due to its stronger basicity, favoring N2-alkylation .

Photoredox-Mediated Functionalization

Visible-light catalysis enables efficient C3–H bond functionalization:

  • Mechanism : Ir(ppy)₃ generates a cyanomethyl radical from BrCH₂CN via single-electron transfer (SET). The radical attacks the electron-rich C3 position of the indazole, followed by oxidation and deprotonation .

  • Scope : Tolerates electron-withdrawing (-NO₂, -Br) and donating (-OMe) groups at the indazole core.

Bromination and Borylation Strategies

Bromination at C3 can be achieved using:

  • Br₂ in acetic acid/CHCl₃ : Suitable for nitro-substituted indazoles .

  • NBS with erythrosine photocatalyst : Provides 82% yield under visible light .

Borylation with bis(pinacolato)diboron (B₂Pin₂) and iridium catalysts enables Suzuki-Miyaura coupling precursors, though yields remain modest (50%) .

Comparative Reactivity Insights

Reaction TypeAdvantagesLimitations
Photoredox catalysisMild conditions, functional group toleranceRequires specialized equipment
NBS brominationHigh regioselectivitySensitivity to moisture
AlkylationTunable regioselectivityModerate yields

Scientific Research Applications

5-Bromo-3-(bromomethyl)-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, which is of interest in medicinal chemistry and organic synthesis. It possesses bromine atoms at the 5 and 3 positions, along with a bromomethyl group at the 3 position and a methyl group at the 2 position on the indazole ring. The presence of bromine atoms and a bromomethyl group significantly influences its reactivity and biological activity, making it a versatile intermediate in organic synthesis and biological applications.

Scientific Research Applications

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole is used in scientific research for various purposes:

  • Chemistry It serves as an intermediate in synthesizing more complex indazole derivatives.
  • Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated for potential use in drug development, particularly in designing kinase inhibitors.
  • Industry It is utilized in developing new materials and as a building block in organic synthesis.

Chemical Reactions

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole can undergo several types of chemical reactions:

  • Substitution Reactions The bromine atoms can be substituted with nucleophiles like amines, thiols, or alkoxides. Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. This leads to the formation of azido, thiol, or alkoxy derivatives.
  • Oxidation Reactions The compound can be oxidized to form corresponding oxides or hydroxyl derivatives. Reagents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3) in acidic or basic conditions can be employed. This results in the formation of hydroxyl or carbonyl derivatives.
  • Reduction Reactions The bromine atoms can be reduced to form the corresponding hydrogenated derivatives. Reagents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) in anhydrous solvents are suitable for this purpose. This leads to the formation of hydrogenated indazole derivatives.

Bromination

Various experimental conditions can introduce a bromine atom at the indazole 3-position . N-bromosuccinimide (NBS) in solvents like MeCN, CH2Cl2CH_2Cl_2, CHCl3CHCl_3, MeOH, or HFIP is widely used for the regioselective introduction of a bromine atom at the 3-position of the indazole heterocyclic system . Efficient bromination of indazoles using NBS has been reported under different reaction conditions, such as a visible-light photoredox process with erythrosine as a photocatalyst in the presence of NBS, O2O_2, and ammonium persulfate, or a phosphine sulfide-catalyzed electrophilic bromination, leading to 3-bromoindazole .

Mechanism of Action

The mechanism of action of 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets. The bromine atoms and the indazole ring can participate in various binding interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylindazole
  • 3-bromo-2-methylindazole
  • 5-bromo-3-methylindazole

Uniqueness

5-bromo-3-(bromomethyl)-2-methyl-2H-indazole is unique due to the presence of both bromine atoms and a bromomethyl group, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Biological Activity

5-Bromo-3-(bromomethyl)-2-methyl-2H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique indazole scaffold with two bromine substituents that enhance its reactivity and biological activity. The molecular structure can be represented as follows:

C10H8Br3N\text{C}_{10}\text{H}_{8}\text{Br}_{3}\text{N}

The biological activity of 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine atoms allows for significant binding interactions that can modulate enzyme activity or alter signaling pathways. Notably, the compound has been studied for its potential as a kinase inhibitor, which is crucial for cancer treatment .

Antimicrobial Activity

Research indicates that 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compound's potency was found to be superior to that of the standard drug metronidazole in certain assays .

Table 1: Antimicrobial Activity Comparison

CompoundPathogenIC50 (µM)Reference
5-bromo-3-(bromomethyl)-2-methyl-2H-indazoleE. histolytica0.740
MetronidazoleG. intestinalis9.45
5-bromo-3-(bromomethyl)-2-methyl-2H-indazoleT. vaginalis1.25

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell growth and survival pathways. For instance, it has demonstrated inhibitory effects on c-MET kinase, which is implicated in several cancers .

Case Study: Kinase Inhibition

A recent study explored the efficacy of 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole as an ATP-competitive inhibitor of c-MET kinase. The compound exhibited an IC50 value significantly lower than many existing inhibitors, indicating strong potential for further development in cancer therapeutics .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the indazole ring can significantly influence the biological activity of the compound. For example, the introduction of electron-withdrawing groups at specific positions on the phenyl ring enhances antiprotozoal activity, suggesting a strategic approach to optimizing therapeutic efficacy .

Table 2: SAR Insights

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antiprotozoal activity
Bromine substitutionEnhanced binding affinity
Alkyl chain lengthVaried cytotoxicity

Q & A

Q. What synthetic routes are optimal for preparing 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A modified Ullmann coupling or nucleophilic substitution can be employed, leveraging brominated intermediates. For example, describes a 12-hour reaction in PEG-400/DMF (2:1) with CuI catalyst for a structurally similar indole derivative. Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–100°C), and stoichiometry of bromomethylating agents (e.g., BBr₃ or PBr₃) may enhance yield. Monitor progress via TLC (Rf ~0.3 in 70:30 EtOAc/hexane) and purify via flash chromatography .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS for structural confirmation. For instance, reports molecular weight validation via HRMS (e.g., m/z 291.12 [M+H]+^+), while 1H NMR^1 \text{H NMR} can resolve methyl and bromomethyl signals (δ 2.5–3.5 ppm). Purity (>95%) should be confirmed via HPLC with a C18 column (acetonitrile/water gradient) .

Q. What are the stability considerations for storing 5-bromo-3-(bromomethyl)-2-methyl-2H-indazole?

  • Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent light-induced degradation. highlights brominated compounds' sensitivity to moisture; thus, use molecular sieves in storage containers. Conduct periodic NMR checks to detect decomposition (e.g., disappearance of bromomethyl peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting patterns)?

  • Methodological Answer : If splitting patterns deviate from expected first-order coupling, use ^1 \text{H-1H COSY^1 \text{H COSY} or NOESY to identify through-space interactions. For example, emphasizes iterative data analysis in qualitative research: compare experimental NMR with computational predictions (DFT/B3LYP/6-31G**) to assign ambiguous signals. Contradictions may arise from rotational isomerism or solvent effects .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) can model electrophilic aromatic substitution or Suzuki-Miyaura coupling sites. Analyze Fukui indices to identify nucleophilic/electrophilic centers. ’s crystallographic data (e.g., bond lengths and angles) can parameterize the molecular structure for simulations. Software like Gaussian or ORCA is recommended .

Q. How does the bromomethyl substituent influence biological activity in target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to enzymes like monoamine oxidase (MAO) or kinases. notes that bromine’s steric bulk and electronegativity may enhance hydrophobic interactions or disrupt active-site residues. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer : Implement quality control via LC-MS for each batch. Use a standardized protocol for cell lines (e.g., HEK293 or HepG2) with positive/negative controls. ’s approach to testing tetrazole derivatives under fixed ATP concentrations (e.g., 10 µM) reduces variability. Statistical tools like ANOVA or Grubbs’ test identify outliers .

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